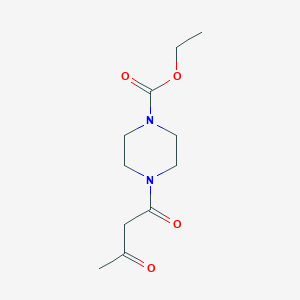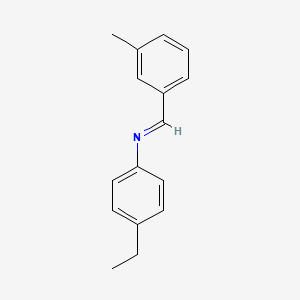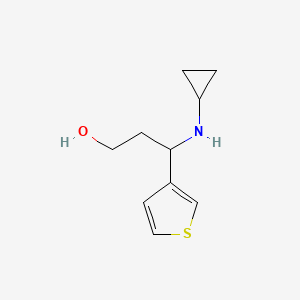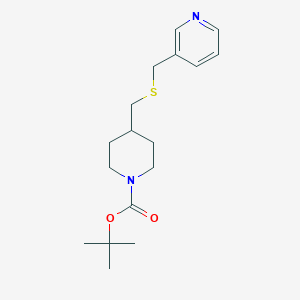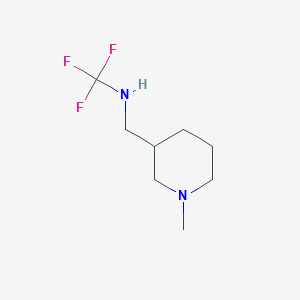
1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine typically involves the reaction of a trifluoromethylating agent with a suitable amine precursor. One common method involves the use of trifluoromethyl iodide (CF3I) and a secondary amine, such as N-((1-methylpiperidin-3-yl)methyl)amine, under basic conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the scaling up of the synthesis process while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the original amine.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds used in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine: Similar structure but with a different position of the methyl group on the piperidine ring.
1,1,1-Trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine: Contains an isopropyl group instead of a methyl group on the piperidine ring.
Uniqueness
1,1,1-Trifluoro-N-((1-methylpiperidin-3-yl)methyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the piperidine ring can affect the compound’s binding affinity to its molecular targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H15F3N2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(1-methylpiperidin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13-4-2-3-7(6-13)5-12-8(9,10)11/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
PJWUHMRLCDCIHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)CNC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
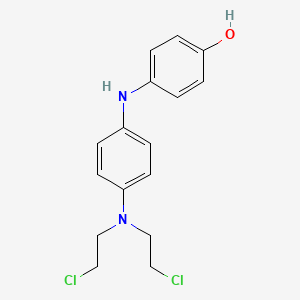
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


